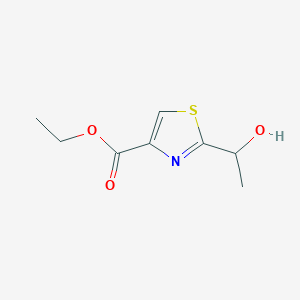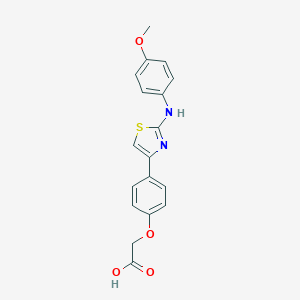
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-, also known as AG-014699, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and the inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. AG-014699 has shown promise in preclinical studies as a potential cancer therapy.
作用机制
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- works by inhibiting the activity of PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been shown to have a number of biochemical and physiological effects, including inhibition of PARP activity, accumulation of DNA damage, and induction of apoptosis. In preclinical models, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is its specificity for PARP enzymes, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation is that Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is not selective for a specific PARP isoform, which could complicate interpretation of results. Additionally, Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has poor solubility in water, which can make it challenging to work with in some experimental settings.
未来方向
There are a number of potential future directions for research on Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-. One area of interest is the development of more selective PARP inhibitors, which could improve the specificity and efficacy of PARP inhibition in cancer therapy. Additionally, there is interest in exploring the use of PARP inhibitors in combination with immunotherapy, as well as in identifying biomarkers that could predict response to PARP inhibition. Finally, there is ongoing research into the mechanisms of resistance to PARP inhibitors, which could inform the development of strategies to overcome resistance and improve patient outcomes.
合成方法
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- is synthesized using a multi-step process, starting with the reaction of 4-aminophenol with 4-methoxybenzoyl chloride to form 4-methoxyphenyl 4-aminophenyl ether. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-(2-chloroethoxy)phenol to form Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)-.
科学研究应用
Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has been extensively studied in preclinical models of cancer. It has been shown to be effective in both monotherapy and combination therapy settings, and has demonstrated activity against a range of tumor types, including breast, ovarian, and pancreatic cancer. Acetic acid, (4-(2-((4-methoxyphenyl)amino)-4-thiazolyl)phenoxy)- has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
属性
CAS 编号 |
168127-36-4 |
|---|---|
分子式 |
C18H16N2O4S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-8-4-13(5-9-14)19-18-20-16(11-25-18)12-2-6-15(7-3-12)24-10-17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
InChI 键 |
MZMWLGNMFMWALC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
其他 CAS 编号 |
168127-36-4 |
同义词 |
2-[4-[2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



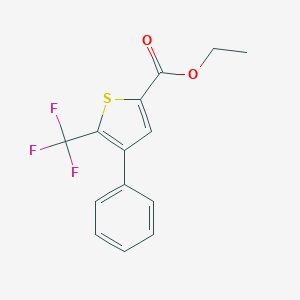

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
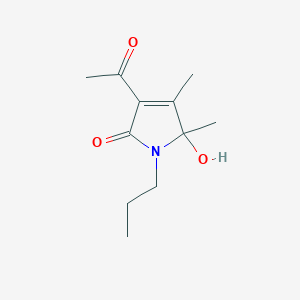

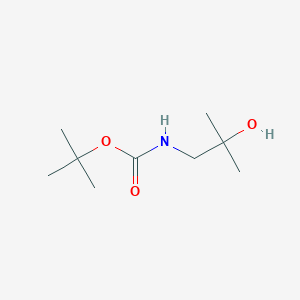
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
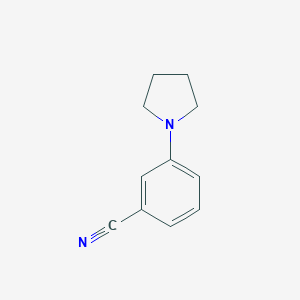
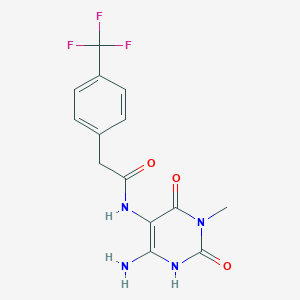
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)



